![molecular formula C16H13Br2N3O5 B3855401 N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855401.png)
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBMPA belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to bind to the colchicine-binding site on tubulin, which results in the disruption of microtubule dynamics and the inhibition of cell division. This mechanism of action is similar to that of other microtubule-targeting agents, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, which contributes to its cytotoxic activity. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which suggests that it may have antimetastatic properties. In addition, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cell death and for developing new anticancer agents. However, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has some limitations for lab experiments. It is relatively unstable and can decompose over time, which makes it difficult to store and handle. In addition, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has low solubility in water, which can limit its use in certain assays.
Future Directions
There are several future directions for the study of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of new derivatives of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the investigation of the potential antimetastatic properties of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide and its derivatives. Finally, the use of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide as a tool for studying the mechanisms of cell death and for developing new anticancer agents is an area that warrants further investigation.
Scientific Research Applications
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O5/c1-25-16-10(6-11(17)7-12(16)18)8-19-20-15(22)9-26-14-5-3-2-4-13(14)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCQIUYCAOOSD-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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